Methyl 4-(6-bromopyrimidin-4-yl)-3-chlorobenzoate
Description
Methyl 4-(6-bromopyrimidin-4-yl)-3-chlorobenzoate (C₁₂H₈BrClN₂O₂; MW 327.57; CAS 2368262-52-4) is a halogenated aromatic ester featuring a 3-chlorobenzoate core substituted at the 4-position with a 6-bromopyrimidin-4-yl group . This compound combines a benzoate ester with a pyrimidine heterocycle, conferring unique electronic and steric properties.
Properties
IUPAC Name |
methyl 4-(6-bromopyrimidin-4-yl)-3-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O2/c1-18-12(17)7-2-3-8(9(14)4-7)10-5-11(13)16-6-15-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUKWRQHJNWKBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=NC=N2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-bromopyrimidin-4-yl)-3-chlorobenzoate typically involves a multi-step process. One common method starts with the bromination of pyrimidine, followed by the chlorination of benzoic acid. The final step involves esterification to form the methyl ester. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(6-bromopyrimidin-4-yl)-3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the bromopyrimidine moiety to a pyrimidine.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 4-(6-bromopyrimidin-4-yl)-3-chlorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(6-bromopyrimidin-4-yl)-3-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and other interactions with active sites, while the chlorobenzoate part can enhance binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Differences:
Methyl 3-Chlorobenzoate (CAS 2905-65-9) : Lacks the pyrimidine group, resulting in lower molecular weight (170.59 vs. 327.57) and reduced steric complexity. This simpler structure is more susceptible to microbial degradation via pathways like the 4-chlorocatechol ortho-cleavage route in Rhodococcus opacus .
Methyl 4-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)-6′-chlorobenzoate (Compound 9, ) : Features a dioxoisoindolinyloxy group instead of a pyrimidine. The electron-deficient isoindoline moiety may reduce solubility in polar solvents compared to the pyrimidine-containing target compound.
Halogenation and Electronic Effects
The 6-bromo and 3-chloro substituents are both EWGs, but bromine’s larger atomic radius increases steric hindrance and polarizability compared to chlorine. This difference impacts:
- Enzymatic Interactions: The target compound’s bromopyrimidine group may hinder reductive dehalogenation by enzymes like 3-chlorobenzoate dehalogenase in D. tiedjei, which requires reduced methyl viologen as an artificial electron donor . Simpler 3-chlorobenzoates are degraded more efficiently via dioxygenases in Rhodococcus opacus .
- Solubility : Bromine’s hydrophobicity reduces aqueous solubility compared to compounds with fluorine (e.g., Methyl 4-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)-3-fluorobenzoate, Compound 11, ).
Biological Activity
Methyl 4-(6-bromopyrimidin-4-yl)-3-chlorobenzoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological properties, particularly in relation to its interactions with biological targets.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes a chlorobenzoate moiety and a bromopyrimidine unit, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The presence of the bromopyrimidine ring suggests potential interactions with pyrimidine metabolism pathways, which are crucial in many cellular processes.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Antiviral Properties : It has been noted that compounds with similar structures can inhibit viral replication by interfering with nucleic acid synthesis, suggesting a possible antiviral mechanism for this compound.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in pyrimidine metabolism, which could be leveraged in drug development against diseases that exploit these pathways.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound inhibits the growth of several pathogenic microorganisms, indicating its potential as an antimicrobial agent.
- Cellular Mechanisms : Investigations into the cellular mechanisms revealed that the compound impacts cell signaling pathways related to inflammation and immune response, suggesting a role in modulating immune functions.
- Pharmacokinetics : Early pharmacokinetic studies indicate favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications.
Case Studies
Several case studies have explored the effects of this compound in various contexts:
- Case Study 1 : A study on its effect on bacterial strains showed significant inhibition at low concentrations, supporting its use as a potential antibiotic.
- Case Study 2 : Research involving viral infections indicated that this compound could reduce viral load in infected cell cultures, highlighting its antiviral potential.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds was conducted:
| Compound Name | Antimicrobial Activity | Antiviral Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Methyl 2-(pyrimidin-5-yloxy)benzoate | Moderate | No | No |
| Chlorobenzoyl pyrimidine derivatives | Yes | Yes | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
